

A Predictive Spectroscopic and Structural Analysis of Ethyl 3-amino-2-nitrobenzoate

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Compound of Interest

Compound Name: *Ethyl 3-amino-2-nitrobenzoate*

Cat. No.: *B069608*

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Introduction

Ethyl 3-amino-2-nitrobenzoate is a substituted aromatic compound with potential applications as a synthetic intermediate in the development of pharmaceuticals and other complex organic molecules. Its structure, featuring an ethyl ester, a primary amine, and a nitro group on a benzene ring, presents a unique combination of electron-donating and electron-withdrawing functionalities. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

However, a comprehensive search of established spectral databases, including the Spectral Database for Organic Compounds (SDBS)^[1], reveals a notable absence of publicly available experimental spectroscopic data (NMR, IR, MS) for this specific molecule. This guide, therefore, adopts a predictive and pedagogical approach. As a Senior Application Scientist, the objective is to leverage fundamental principles of spectroscopy and comparative data from structurally related analogs to construct a reliable, predicted spectroscopic profile of **Ethyl 3-amino-2-nitrobenzoate**. This document will serve as an in-depth technical resource for researchers, providing a robust analytical framework for the compound's characterization, pending experimental verification.

We will systematically predict and interpret the ¹H NMR, ¹³C NMR, IR, and Mass Spectra. Each prediction will be grounded in the electronic effects of the substituents and supported by experimental data from key analogs like Ethyl 2-nitrobenzoate and Ethyl 3-aminobenzoate.

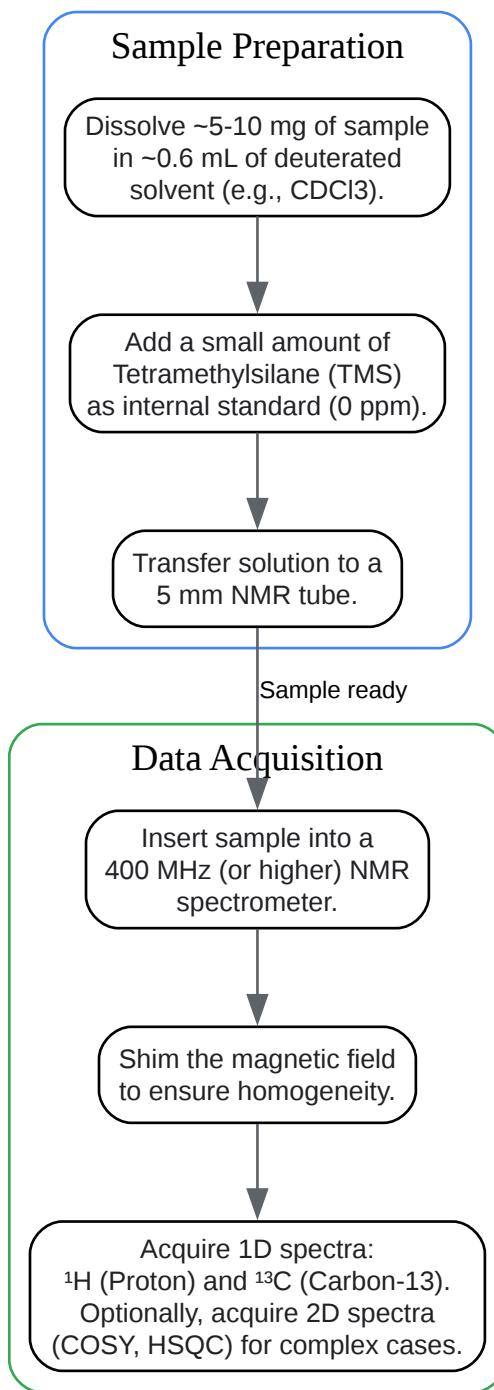
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can deduce the connectivity and spatial relationships of atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural elucidation. The following methodology represents a typical approach for a sample like **Ethyl 3-amino-2-nitrobenzoate**.

Workflow for NMR Analysis



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Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

- Solvent Selection: Chloroform-d (CDCl_3) is a common choice due to its excellent dissolving power for many organic compounds and its single deuterium lock signal.
- Internal Standard: Tetramethylsilane (TMS) is used because it is chemically inert, volatile (easily removed), and its 12 equivalent protons produce a single, sharp signal at a defined 0 ppm, which does not overlap with most organic proton signals.
- Field Strength: A 400 MHz (or higher) spectrometer is recommended to achieve better signal dispersion, especially in the complex aromatic region, allowing for more accurate interpretation of chemical shifts and coupling constants.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum is based on the analysis of substituent effects on the aromatic ring and comparison with known analogs.

Molecular Structure for NMR Assignment

Caption: Structure of **Ethyl 3-amino-2-nitrobenzoate** with proton labeling.

Analysis and Predictions:

- Ethyl Group Protons: The ethyl ester group will give rise to two distinct signals:
 - A triplet (t) around δ 1.4 ppm for the methyl protons (H-b, 3H), coupled to the two adjacent methylene protons.
 - A quartet (q) around δ 4.4 ppm for the methylene protons (H-a, 2H), coupled to the three adjacent methyl protons. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. This is consistent with data for ethyl esters like Ethyl 2-amino-3-nitrobenzoate (triplet at 1.40 ppm, quartet at 4.37 ppm).[\[2\]](#)
- Amine Protons (-NH₂): The two protons of the primary amine are expected to appear as a broad singlet (bs). The chemical shift can vary significantly (typically δ 4.0-5.0 ppm) depending on solvent, concentration, and temperature, due to hydrogen bonding and exchange. The signal for the -NH₂ group in the isomer Ethyl 2-amino-3-nitrobenzoate appears at a surprisingly downfield 8.46 ppm, which may suggest strong intramolecular

hydrogen bonding with the ortho-nitro group, an effect that is not expected in our target molecule.^[2] A more typical range is therefore predicted.

- Aromatic Protons (H-4, H-5, H-6): This region will be the most complex. We have three adjacent protons on a substituted ring.
 - The amino group (-NH₂) at C3 is a strong electron-donating group (EDG), which shields ortho (C2, C4) and para (C6) positions, causing an upfield shift.
 - The nitro group (-NO₂) at C2 is a very strong electron-withdrawing group (EWG), which deshields ortho (C1, C3) and para (C5) positions, causing a downfield shift.
 - The ester group (-COOEt) at C1 is a meta-directing EWG, deshielding its ortho (C2, C6) and para (C4) positions.

Considering these competing effects:

- H-4: Is ortho to the strongly donating -NH₂ group and para to the withdrawing -COOEt group. It will likely be the most upfield of the aromatic protons. Expected as a doublet of doublets (dd) around δ 6.8-7.0 ppm.
- H-5: Is para to the strongly withdrawing -NO₂ group. It will be significantly deshielded. Expected as a doublet of doublets (dd) or triplet around δ 7.4-7.6 ppm.
- H-6: Is ortho to the withdrawing -COOEt group and para to the donating -NH₂ group. The deshielding from the ester and shielding from the amine will compete. It is expected to be the most downfield proton, appearing as a doublet of doublets (dd) around δ 7.8-8.0 ppm.

Table 1: Predicted ¹H NMR Data for **Ethyl 3-amino-2-nitrobenzoate** (in CDCl₃, 400 MHz)

Proton Label	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-b	~ 1.40	Triplet (t)	~ 7.1	3H	-OCH ₂ CH ₃
H-a	~ 4.40	Quartet (q)	~ 7.1	2H	-OCH ₂ CH ₃
-NH ₂	~ 4.5	Broad Singlet (bs)	-	2H	-NH ₂
H-4	~ 6.95	Doublet of Doublets (dd)	JH4-H5 ≈ 8.0, JH4-H6 ≈ 1.5	1H	Ar-H
H-5	~ 7.50	Doublet of Doublets (dd)	JH5-H4 ≈ 8.0, JH5-H6 ≈ 8.0	1H	Ar-H
H-6	~ 7.90	Doublet of Doublets (dd)	JH6-H5 ≈ 8.0, JH6-H4 ≈ 1.5	1H	Ar-H

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Analysis and Predictions:

- Ethyl Group Carbons:
 - -O-CH₂-CH₃: Shielded, expected around δ 14 ppm.
 - -O-CH₂-CH₃: Deshielded by the adjacent oxygen, expected around δ 62 ppm.
- Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and is expected in the range of δ 165-168 ppm.
- Aromatic Carbons:
 - C1 (-COOEt): This quaternary carbon will be downfield, but its exact position is influenced by the ortho -NO₂ group. Predicted around δ 130 ppm.

- C2 (-NO₂): Attached to the strongly withdrawing nitro group, this carbon will be significantly deshielded. Predicted around δ 148-150 ppm.
- C3 (-NH₂): Attached to the strongly donating amino group, this carbon will be shielded. Predicted around δ 145 ppm, though the ortho -NO₂ group will have a deshielding effect.
- C4, C5, C6: These protonated carbons will appear in the typical aromatic region of δ 115-135 ppm. Their relative shifts will be governed by the substituent effects described previously. C4 is expected to be the most upfield (~118 ppm), followed by C5 (~125 ppm) and C6 (~130 ppm).

Table 2: Predicted ¹³C NMR Data for **Ethyl 3-amino-2-nitrobenzoate** (in CDCl₃, 100 MHz)

Carbon Label	Predicted δ (ppm)	Assignment
1	~ 166.0	C=O
2	~ 14.2	-OCH ₂ CH ₃
3	~ 62.5	-OCH ₂ CH ₃
4	~ 130.5	Ar-C1-COOEt
5	~ 149.0	Ar-C2-NO ₂
6	~ 145.0	Ar-C3-NH ₂
7	~ 118.0	Ar-C4
8	~ 130.0	Ar-C6
9	~ 125.5	Ar-C5

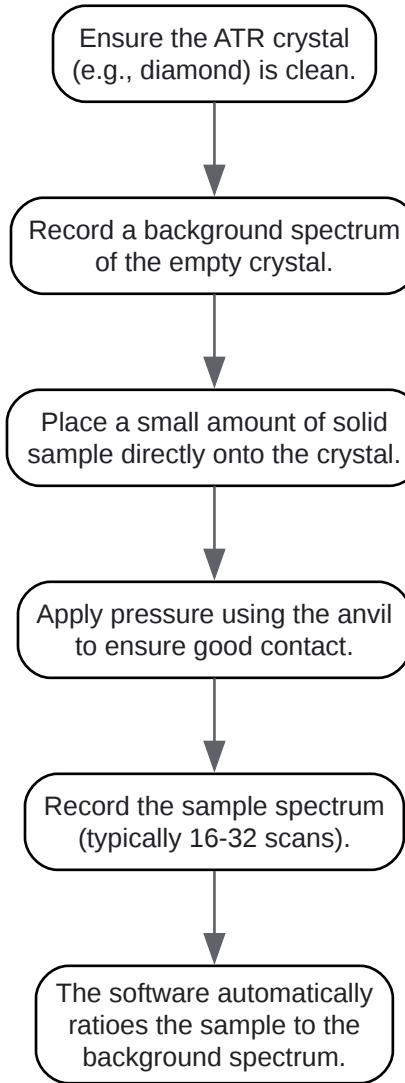
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Workflow for ATR-IR Analysis



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Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Spectrum

The predicted IR spectrum is based on the characteristic absorption frequencies of the molecule's functional groups.

Table 3: Predicted IR Absorption Bands for **Ethyl 3-amino-2-nitrobenzoate**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~ 3450 & 3350	Medium	Asymmetric & Symmetric N-H Stretch	Primary Amine (-NH ₂)
~ 3100-3000	Medium-Weak	C-H Stretch	Aromatic
~ 2980-2850	Medium-Weak	C-H Stretch	Aliphatic (Ethyl group)
~ 1720	Strong	C=O Stretch	Ester
~ 1610	Medium	N-H Bend	Primary Amine (-NH ₂)
~ 1580 & 1480	Medium	C=C Stretch	Aromatic Ring
~ 1530	Strong	Asymmetric N-O Stretch	Nitro group (-NO ₂)
~ 1350	Strong	Symmetric N-O Stretch	Nitro group (-NO ₂)
~ 1250	Strong	Asymmetric C-O-C Stretch	Ester
~ 1100	Medium	Symmetric C-O-C Stretch	Ester

Interpretation:

- **Amine Stretches:** The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).
- **Carbonyl Stretch:** A strong, sharp absorption around 1720 cm⁻¹ is characteristic of the C=O bond in an aromatic ester. Data for the related Ethyl 2-nitrobenzoate shows this peak at 1725 cm⁻¹.^[3]

- Nitro Stretches: Two very strong absorptions around 1530 cm^{-1} and 1350 cm^{-1} are the classic signature of a nitro group. These correspond to the asymmetric and symmetric stretching modes of the N-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its molecular formula and structure.

Experimental Protocol: Mass Spectrum Acquisition

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.

Protocol for EI-MS Analysis:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatograph (GC) inlet.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam ($\sim 70\text{ eV}$), causing the ejection of an electron to form a radical cation, the molecular ion ($\text{M}^{+\bullet}$).
- Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Predicted Mass Spectrum (EI)

The predicted fragmentation is based on the stability of the resulting ions and neutral losses.

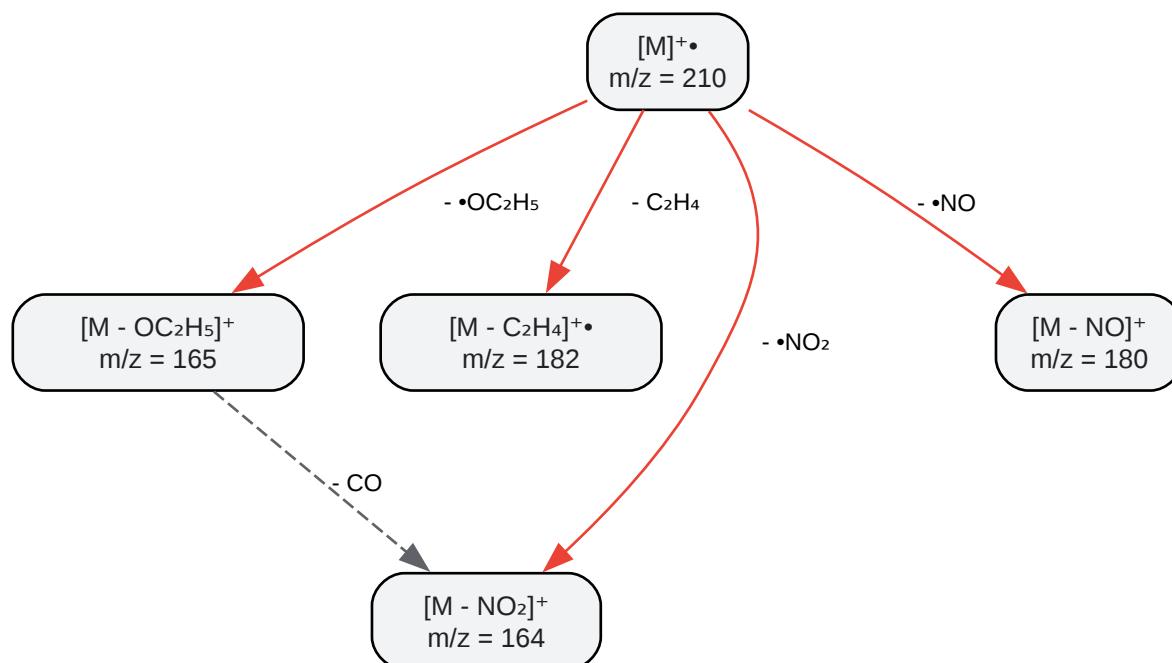
The molecular weight of **Ethyl 3-amino-2-nitrobenzoate** ($\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4$) is 210.19 g/mol .[\[4\]](#)

- Molecular Ion ($\text{M}^{+\bullet}$): A peak at $m/z = 210$ corresponding to the intact radical cation is expected. Its intensity may be moderate due to the presence of the labile nitro group.

- Key Fragmentation Pathways:

- Loss of Ethoxy Radical ($-\bullet\text{OC}_2\text{H}_5$): Cleavage of the ester group to lose an ethoxy radical (mass = 45) would yield a prominent acylium ion at $m/z = 165$. This is a very common fragmentation for ethyl esters.
- Loss of Ethylene ($-\text{C}_2\text{H}_4$): A McLafferty rearrangement can lead to the loss of ethylene (mass = 28) from the ethyl ester, resulting in an ion at $m/z = 182$.
- Loss of Nitro Group ($-\text{NO}_2$): Loss of the nitro group (mass = 46) would generate an ion at $m/z = 164$.
- Loss of NO ($-\bullet\text{NO}$): A common fragmentation for aromatic nitro compounds is the loss of a nitric oxide radical (mass = 30), which would give a peak at $m/z = 180$.

Predicted Fragmentation Pathways



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Caption: Major predicted fragmentation pathways for **Ethyl 3-amino-2-nitrobenzoate** in EI-MS.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z	Predicted Intensity	Proposed Fragment
210	Moderate	$[\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4]^{+\bullet}$ (Molecular Ion)
182	Moderate	$[\text{M} - \text{C}_2\text{H}_4]^{+\bullet}$
180	Moderate	$[\text{M} - \text{NO}]^+$
165	Strong	$[\text{M} - \text{OC}_2\text{H}_5]^+$
164	Moderate	$[\text{M} - \text{NO}_2]^+$
136	Moderate	$[\text{M} - \text{NO}_2 - \text{CO}]^+$

Conclusion

This guide provides a comprehensive, predictive spectroscopic analysis of **Ethyl 3-amino-2-nitrobenzoate**. In the absence of direct experimental data, we have leveraged fundamental chemical principles and comparative analysis with structural analogs to forecast the key features of its ^1H NMR, ^{13}C NMR, IR, and mass spectra. The presented tables, protocols, and diagrams offer a robust framework for any researcher working with this compound. This predictive dataset serves as a powerful tool for preliminary identification and quality control, and it establishes a clear set of expectations that can be rigorously tested and confirmed once experimental spectra are acquired.

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